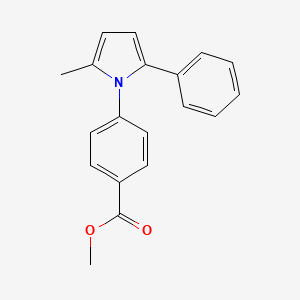

methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate

Description

Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate is a heterocyclic benzoate ester featuring a pyrrole core substituted with a methyl group at position 2 and a phenyl group at position 4. The benzoate moiety is esterified at the para position, contributing to its lipophilic character. Pyrrole derivatives are notable for their aromaticity, which arises from a conjugated π-system with one nitrogen atom.

Properties

IUPAC Name |

methyl 4-(2-methyl-5-phenylpyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-8-13-18(15-6-4-3-5-7-15)20(14)17-11-9-16(10-12-17)19(21)22-2/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKNZZWXJUUFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 2-methyl-5-phenylpyrrole with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxide derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole N-oxide derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate has been investigated for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit antibacterial properties against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Case Study: Antimicrobial Activity

A study focusing on pyrrole derivatives found that modifications to the pyrrole structure could enhance antibacterial efficacy. The compound's structural features enable it to interact effectively with bacterial topoisomerases, vital enzymes for DNA replication .

Cancer Research

The compound's derivatives have shown promise in cancer treatment due to their ability to inhibit tubulin polymerization. Pyrrole-based compounds have been synthesized and tested for their anticancer properties, demonstrating effective inhibition of cell proliferation in various cancer cell lines .

Table: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Tubulin inhibition |

| Compound B | MCF7 | 25 | Apoptosis induction |

| This compound | A549 | TBD | TBD |

Material Science

In materials science, this compound can serve as a building block for synthesizing new polymers with tailored properties. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

Research has demonstrated that incorporating pyrrole derivatives into polymer matrices can improve electrical conductivity and thermal properties, making them suitable for applications in electronic devices .

Biological Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The presence of both the pyrrole ring and the benzoate moiety facilitates hydrogen bonding and hydrophobic interactions with target proteins, influencing binding affinity and specificity.

Mechanism of Action

The mechanism of action of methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Pyrrole vs. Quinoline Derivatives

The target compound’s pyrrole ring contrasts with the quinoline systems in compounds C1–C7 (), which consist of a fused benzene-pyridine bicyclic structure linked to a benzoate ester via a piperazine-carbonyl bridge. Key differences include:

- Substituent effects : Compounds C2–C7 feature halogenated (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups on the phenyl ring, introducing electron-withdrawing or donating effects. The target compound’s unsubstituted phenyl and methyl groups prioritize steric and lipophilic contributions over electronic modulation .

- Molecular weight: The quinoline derivatives (e.g., C7: trifluoromethyl-substituted) have higher molecular weights (~550–600 g/mol) due to the piperazine linker and quinoline core, whereas the target compound’s simpler structure likely results in a lower molecular weight (~305 g/mol).

Pyrrole vs. Pyrazole Derivatives

The pyrazole derivative in (5-acyloxypyrazole) contains two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the target compound’s N-substituted pyrrole. This difference impacts:

- Crystallinity : Pyrazole derivatives often exhibit defined hydrogen-bonding networks, influencing melting points and solubility. The target compound’s lack of NH groups may reduce crystalline order .

- Bioactivity : Pyrazole derivatives are associated with antibacterial activity, while pyrrole analogs may exhibit distinct pharmacological profiles due to differences in electronic and steric properties .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds

- Spectral Data: The quinoline derivatives (C1–C7) were characterized by distinct $^1$H NMR signals for the piperazine protons (~δ 3.0–4.0 ppm) and quinoline aromatic protons (~δ 8.0–9.0 ppm). The target compound’s pyrrole protons are expected near δ 6.0–7.0 ppm, with methyl and ester groups appearing at δ 2.5 and δ 3.9 ppm, respectively .

- Solubility : The piperazine linker in C1–C7 may improve aqueous solubility compared to the target compound’s purely lipophilic structure.

Biological Activity

Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate (CAS No. 26180-33-6) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H17NO2

- Molecular Weight : 291.34 g/mol

- Structure : The compound features a pyrrole ring substituted with a methyl and phenyl group, linked to a benzoate moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell proliferation and microbial growth. The pyrrole structure can facilitate interactions that lead to the inhibition of critical biological pathways:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, potentially through the inhibition of bacterial topoisomerases, which are crucial for DNA replication and repair.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

Biological Activity Overview

Antimicrobial Studies

A study published in the Molecules journal highlighted the antimicrobial efficacy of various pyrrole derivatives, including this compound. The compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics:

- Staphylococcus aureus : MIC = 3.12 μg/mL

- Escherichia coli : MIC = 12.5 μg/mL

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

Anticancer Research

Research focusing on the anticancer properties of pyrrole derivatives has shown promising results. A study indicated that compounds similar to methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-y)benzoate can inhibit the proliferation of cancer cell lines through modulation of apoptosis-related pathways. The exact mechanism remains under investigation, but it is hypothesized that the compound may induce cell cycle arrest in cancer cells .

Q & A

Basic Questions

Q. What are common synthetic routes for methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate, and how is its structure confirmed?

- Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, analogous pyrrole derivatives are synthesized by refluxing precursors (e.g., diketones or hydrazines) in ethanol/acetic acid mixtures . Structural confirmation involves:

- Nuclear Magnetic Resonance (NMR) : To assign proton and carbon environments.

- X-ray crystallography : For precise bond lengths and dihedral angles between aromatic rings .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight .

Q. What analytical techniques are essential for purity assessment during synthesis?

- Answer : Key methods include:

- High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .

- Melting Point Analysis : To compare with literature values for consistency .

- Infrared Spectroscopy (FTIR) : To confirm functional groups (e.g., ester, pyrrole) .

Q. How do researchers design experiments to optimize reaction conditions for this compound?

- Answer : Experimental design focuses on:

- Catalyst Selection : Acidic or basic conditions for cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) for improved solubility .

- Temperature Control : Reflux conditions to enhance reaction rates .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

- Answer : Conflicting data (e.g., NMR vs. X-ray) require cross-validation:

- Dynamic NMR Studies : To assess conformational flexibility in solution .

- Density Functional Theory (DFT) Calculations : To model electronic structures and compare with experimental bond lengths .

- Multi-Technique Integration : Combining X-ray dihedral angles with NOESY NMR for spatial arrangements .

Q. What strategies improve yields in multi-step syntheses of derivatives?

- Answer : Advanced approaches include:

- Flow Chemistry : Continuous reactors to minimize intermediate degradation and enhance scalability .

- Protecting Group Strategies : Selective protection of reactive sites (e.g., ester groups) during functionalization .

- Microwave-Assisted Synthesis : Accelerating reaction kinetics for time-sensitive steps .

Q. How do dihedral angles between aromatic rings influence biological activity?

- Answer : Structural rigidity impacts binding affinity. For example:

- X-ray Data : Dihedral angles >45° between pyrrole and benzoate rings may reduce planarity, affecting interactions with biological targets .

- Structure-Activity Relationship (SAR) Studies : Modifying substituents to adjust ring orientations and evaluate activity changes .

Q. What safety protocols are critical when handling this compound?

- Answer : Compliance with laboratory safety standards includes:

- Ventilation : Use of fume hoods for volatile reagents (e.g., acetic acid) .

- Waste Disposal : Segregation of halogenated byproducts .

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent exposure .

Methodological Tables

| Parameter | Typical Conditions | References |

|---|---|---|

| Synthesis Solvent | Ethanol/Acetic Acid (3:1) | |

| Reaction Temperature | Reflux (~78°C for ethanol) | |

| Characterization | NMR (400 MHz), HRMS (ESI+), X-ray | |

| Purification | Column chromatography (SiO₂, hexane/EtOAc) |

Key Considerations for Researchers

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to ensure consistency .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste management .

- Interdisciplinary Collaboration : Integrate computational chemistry for predictive modeling of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.